tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with hydroxyl and difluoro groups The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring
Mechanism of Action
Target of Action
The tert-butyl group, a component of the compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, part of the compound, is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to be relevant in biosynthetic and biodegradation pathways .
Result of Action
Compounds with a tert-butyl group, like “tert-butyl (4r)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate”, are known for their unique reactivity pattern, which is highlighted by their characteristic applications in chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide.
tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the difluoro groups or other functional groups to yield various reduced products.
Substitution: The compound can participate in substitution reactions, where the difluoro groups or hydroxyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, hydrogen peroxide, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or metabolic disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It can be employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R)-3,3-difluoro-4-hydroxyproline
- tert-Butyl (4R)-3,3-difluoro-4-hydroxyazetidine
- tert-Butyl (4R)-3,3-difluoro-4-hydroxythiazolidine
Uniqueness
tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of both difluoro and hydroxyl groups on the pyrrolidine ring, along with the tert-butyl protection, imparts distinct chemical and physical properties that differentiate it from similar compounds. These features contribute to its potential utility in various applications, particularly in medicinal chemistry and organic synthesis .
Biological Activity
Chemical Structure and Properties
tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a synthetic compound characterized by a pyrrolidine ring with two fluorine atoms at the third carbon and a hydroxymethyl group at the fourth position. It has a molecular formula of C9H15F2NO3 and a molecular weight of 223.22 g/mol. The compound is notable for its enhanced solubility and stability due to the presence of the tert-butyl group, making it suitable for various applications in chemical research and pharmaceuticals .
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent. Key areas of investigation include:
- Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes that play critical roles in various biological processes.
- Receptor Binding : Studies indicate that this compound can bind to certain receptors, suggesting a mechanism for its biological effects.
- Anti-fibrotic Properties : Preliminary research has indicated that it may possess anti-fibrotic activity, particularly in liver tissues, by inhibiting the activation of hepatic stellate cells .
The mechanism of action of this compound involves several biochemical pathways:
- Target Interaction : The compound interacts with specific biological targets, which may include enzymes and receptors involved in metabolic and signaling pathways.
- Signal Pathway Modulation : It has been observed to modulate key signaling pathways associated with inflammation and fibrosis, particularly through the IKKβ-NF-κB pathway .
- Biochemical Transformations : The unique reactivity pattern associated with the tert-butyl group contributes to its efficacy in various biochemical transformations .
Case Studies and Experimental Data
Recent studies have quantitatively assessed the biological activity of this compound through various experimental approaches:
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of Pyrrolidine Ring : Through cyclization reactions using appropriate precursors.
- Introduction of Difluoro Groups : Via fluorination reactions employing reagents like diethylaminosulfur trifluoride (DAST).
- Hydroxylation : Achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
- tert-Butyl Protection : Introduced using tert-butyl chloroformate in the presence of a base like triethylamine .
Applications
This compound has several notable applications:
- Medicinal Chemistry : Used as a building block for synthesizing pharmaceutical agents targeting neurological or metabolic disorders.
- Organic Synthesis : Serves as an intermediate in creating complex organic molecules.
- Biological Studies : Useful in investigating enzyme inhibition, receptor binding, and other biochemical processes .
Properties
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJRMARSARGCB-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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